molecular formula C11H9F3N2O2 B1303476 Ethyl 5-cyano-6-methyl-2-(trifluoromethyl)nicotinate CAS No. 445-71-6

Ethyl 5-cyano-6-methyl-2-(trifluoromethyl)nicotinate

Cat. No. B1303476
CAS RN: 445-71-6
M. Wt: 258.2 g/mol
InChI Key: CEHOHKHJMDKBNM-UHFFFAOYSA-N
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Description

Ethyl 5-cyano-6-methyl-2-(trifluoromethyl)nicotinate is a compound that belongs to the class of organic molecules known as nicotinates or niacin esters. These compounds are derivatives of nicotinic acid (niacin) and are characterized by a pyridine ring with a carboxylate ester function. The specific compound is further modified with cyano, methyl, and trifluoromethyl substituents, which can significantly alter its chemical and physical properties, as well as its reactivity.

Synthesis Analysis

The synthesis of related ethyl nicotinate derivatives has been explored in several studies. For instance, a novel synthesis route for ethyl 5-cyano-6-hydroxy-2-methyl-4-(1-naphthyl)-nicotinate was developed, which involved detailed structural determination using techniques such as XRD, GC-MS, element analysis, and NMR spectroscopy . Another study reported the preparation of ethyl 2-amino-4,6-di(trifluoromethyl)nicotinate, which could serve as an intermediate for further synthetic applications . Additionally, a convenient synthesis method for alkyl-substituted ethyl nicotinates was devised using 3-cyano-2(1H)-pyridones as starting materials . These studies provide insights into the synthetic strategies that could be adapted for the synthesis of this compound.

Molecular Structure Analysis

The molecular structure of related compounds has been established using various analytical techniques. For example, the structure of a closely related compound, ethyl 5-cyano-6-hydroxy-2-methyl-4-(1-naphthyl)-nicotinate, was determined by XRD . Similarly, the structures of condensation products of α-keto α′-formylarylhydrazones with ethyl cyanoacetate, which are structurally similar to the compound of interest, were established based on X-ray crystal structure determination . These findings suggest that the molecular structure of this compound could be elucidated using similar techniques.

Chemical Reactions Analysis

The reactivity of ethyl nicotinate derivatives has been studied in various chemical reactions. For instance, the reactions of formylphenyl derivatives of ethyl nicotinates with primary amines and other nucleophiles have been investigated, leading to the formation of azomethines and other heterocyclic compounds . The trifluoromethyl group in the compound of interest is known to influence reactivity due to its electron-withdrawing nature, which could be leveraged in various chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl nicotinate derivatives are influenced by their substituents. The presence of a trifluoromethyl group, for example, can impart unique properties such as increased lipophilicity and chemical stability. A study on the synthesis of methyl 6-chloro-5-(trifluoromethyl)nicotinate, an intermediate in the synthesis of anti-infective agents, highlights the importance of the trifluoromethyl group in the development of pharmaceutical compounds . Additionally, the synthesis of highly functionalized trifluoromethyl building blocks for organic and heterocyclic compounds further demonstrates the utility of such substituents in medicinal chemistry .

Scientific Research Applications

Synthesis of Ethyl 5-cyano-6-methyl-2-(trifluoromethyl)nicotinate and Related Compounds

  • A novel synthesis of ethyl 5-cyano-6-hydroxy-2-methyl-4-(1-naphthyl)-nicotinate was achieved, with a detailed structure analysis provided by XRD, GC–MS, element analysis, and NMR spectroscopy. A reaction mechanism for this synthesis was also proposed (Zhou et al., 2008).
  • Another study reported the development of a safe and economical synthesis method for methyl 6-chloro-5-(trifluoromethyl)nicotinate, an intermediate in the synthesis of anti-infective agents. The process involved trifluoromethylation of an aryl iodide using a cost-effective system (Mulder et al., 2013).

Catalytic Applications and Chemical Reactions

  • Tetragonal nano-ZrO2 was used as a reusable catalyst for the synthesis of a series of ethyl 5-cyano-2-methyl-4-aryl-6-(arylamino)nicotinates and ethyl 4-hydroxy-2-(4-nitroaryl)-5-oxo-1-aryl-2,5-dihydro-1H-pyrrole-3-carboxylates. The catalyst demonstrated stability and reusability, with no apparent leaching of Zr-content during the reaction process (Saha et al., 2016).

Crystallographic and Structural Analysis

  • The molecular structures of ethyl 2-methoxy-6-[(triphenylphosphoranylidene)amino]nicotinate and ethyl 2-methylsulfanyl-6-[(triphenylphosphoranylidene)amino]nicotinate were analyzed. Despite almost identical molecular conformations and bond lengths, these compounds adopt different crystal structures, highlighting the significance of minor differences in constitution and configuration (Cobo et al., 2008).

properties

IUPAC Name

ethyl 5-cyano-6-methyl-2-(trifluoromethyl)pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3N2O2/c1-3-18-10(17)8-4-7(5-15)6(2)16-9(8)11(12,13)14/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEHOHKHJMDKBNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(C(=C1)C#N)C)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80381440
Record name ethyl 5-cyano-6-methyl-2-(trifluoromethyl)pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80381440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

445-71-6
Record name ethyl 5-cyano-6-methyl-2-(trifluoromethyl)pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80381440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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